4-(pyrrolidin-2-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-pyrrolidin-2-yl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-7(8-3-1)6-4-9-10-5-6/h4-5,7-8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYLOHBQOURYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CNN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring, followed by nucleophilic substitution to introduce the pyrrolidine group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactions are carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Synthesis of 4-(pyrrolidin-2-yl)-1H-pyrazole
The synthesis of this compound typically involves the reaction of pyrrolidine with pyrazole derivatives, which can be achieved through various methods including cyclization reactions. The compound serves as an important building block in the development of more complex molecules with enhanced biological properties.
Pharmacological Activities
This compound exhibits a range of pharmacological activities, making it a valuable compound in drug discovery. Key activities include:
- Anticancer Activity : Several studies have reported that pyrazole derivatives, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazoles have shown IC50 values indicating potent anti-proliferative activity against human colon carcinoma (HCT116) and lung cancer (A549) cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, showing promise as anti-inflammatory agents comparable to established drugs like diclofenac .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrazole derivatives exhibit activity against both bacterial and fungal strains, suggesting their potential use in treating infections .
Case Studies
Several case studies illustrate the applications of this compound in medicinal chemistry:
- Anticancer Research : A study synthesized a series of pyrazole derivatives and evaluated their anticancer activity. Among these, a specific derivative showed an IC50 value of 0.58 µM against HCT116 cells, indicating strong antiproliferative effects .
- Anti-inflammatory Agents : In another study, a novel series of pyrazoles were tested for their anti-inflammatory activity in vivo using carrageenan-induced edema models. The results indicated significant reduction in inflammation comparable to standard treatments .
- Antimicrobial Studies : A recent investigation focused on the synthesis of pyrazole-based compounds and their antimicrobial efficacy against various pathogens. The results showed promising activity against resistant strains, highlighting the potential for developing new antibiotics .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-(pyrrolidin-2-yl)-1H-pyrazole and analogous pyrazole derivatives:
Key Observations:
Structural Diversity: Substituents on the pyrazole ring (e.g., pyrrolidine, quinoline, carboxylic acid) dictate solubility, bioavailability, and target specificity. For example, the quinoline moiety in compound 4b enhances aromatic interactions with protein kinases , while the carboxylic acid in ’s derivative promotes hydrogen bonding, critical for herbicidal activity .
Synthetic Strategies :
- Pyrrolidine-functionalized pyrazoles (e.g., ) often employ nucleophilic substitution or transition-metal-catalyzed coupling. In contrast, pyrazolopyrimidines () require cyclocondensation of nitrile-containing precursors.
- Multi-component reactions (e.g., iodine-catalyzed synthesis in ) enable rapid diversification of pyrazole libraries.
Biological Relevance :
- Pyrrolidine-containing derivatives are understudied but hold promise for CNS-targeted drugs due to the amine’s ability to cross the blood-brain barrier .
- Pyrazolines (e.g., ’s diphenyl derivative) exhibit anti-inflammatory and antimicrobial activities attributed to their conjugated π-systems and hydrogen-bonding capacity .
Physicochemical Properties :
- LogP Values : Pyrrolidine-substituted pyrazoles (e.g., C₈H₁₃N₃) are more polar (predicted LogP ≈ 1.2) than aryl-substituted analogs (e.g., 4b in , LogP ≈ 3.5), impacting their distribution in biological systems.
- Melting Points : Bulky substituents (e.g., diphenyl groups in ) result in higher melting points (>450 K), suggesting crystalline stability advantageous for formulation .
Biological Activity
4-(Pyrrolidin-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both the pyrazole and pyrrolidine moieties in its structure offers a versatile scaffold for drug development and therapeutic applications. This article reviews the biological activities of this compound, supported by data tables and case studies from diverse research sources.
Chemical Structure and Properties
This compound can be represented as follows:
The compound features a pyrazole ring substituted with a pyrrolidine group, which enhances its binding affinity to various biological targets. The dihydrochloride form of this compound has shown improved solubility and stability, making it suitable for biological studies .
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The pyrazole ring is known to modulate the activity of various molecular targets, including:
- Enzymes: The compound can act as an inhibitor or activator of enzymes involved in inflammatory pathways.
- Receptors: It may interact with receptors such as COX-1 and COX-2, influencing pain and inflammatory responses .
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In studies using carrageenan-induced rat paw edema models, compounds related to this structure showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Table 1: Anti-inflammatory Activity Comparison
| Compound | Model Used | Inhibition (%) | Reference |
|---|---|---|---|
| This compound | Carrageenan-induced edema | 78.9 | |
| Indomethacin | Carrageenan-induced edema | 82.8 |
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown that related pyrazole derivatives exhibit activity against Escherichia coli and Staphylococcus aureus, with some compounds showing enhanced efficacy due to structural modifications .
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| Control (Ampicillin) | E. coli | 20 |
3. Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. Compounds have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
A study by Sivaramakarthikeyan et al. evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxic effects compared to standard chemotherapeutics .
Q & A
Q. Critical Factors :
- Catalyst Choice : Pd(PPh₃)₄ improves cross-coupling efficiency .
- Solvent : Anhydrous conditions prevent hydrolysis of intermediates.
- Temperature : Prolonged reflux (24–48 hrs) ensures completion.
Table 1 : Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, THF, 80°C, 24 hrs | 72 | 95 | |
| Microwave-Assisted | Chloranil, xylene, 150°C, 6 hrs | 65 | 90 |
Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. The pyrrolidine N-H proton appears as a broad singlet (~δ 8.2 ppm), while pyrazole protons resonate at δ 7.3–7.8 ppm .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths (e.g., C-N: 1.34 Å) and dihedral angles between rings. High-resolution data (R-factor < 0.05) ensures accuracy .
- Mass Spectrometry : ESI-MS (m/z 164.1 [M+H]⁺) validates molecular weight .
How can computational methods like DFT predict the electronic properties or reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model:
- HOMO-LUMO Gaps : Predicts electrophilic/nucleophilic sites. For this compound, the HOMO (-6.2 eV) localizes on the pyrazole ring, favoring electrophilic substitution .
- Reactivity : Simulated Fukui indices identify C-3 as the most reactive position for functionalization .
- Solvent Effects : Polarizable Continuum Models (PCM) assess solvation energy, guiding solvent selection for reactions.
What strategies resolve contradictions in reported crystallographic data for pyrazole derivatives?
Advanced Research Question
Discrepancies in bond angles or space groups arise from:
- Twinned Crystals : Use SHELXL's TWIN command to refine overlapping lattices .
- Disorder Modeling : Partial occupancy refinement (e.g., for solvent molecules) improves R-factors.
- Validation Tools : CheckCIF (IUCr) flags outliers in torsion angles or symmetry.
Case Study : A 2023 study resolved conflicting pyrazole-pyrrolidine dihedral angles (85° vs. 92°) by reanalyzing data with SHELXL-2018, attributing differences to thermal motion .
How do solvent choice and reaction time impact regioselectivity in pyrazole derivative synthesis?
Intermediate Research Question
- Polar Solvents (DMF, DMSO) : Stabilize charged intermediates, favoring N-alkylation over C-alkylation (90% selectivity) .
- Non-Polar Solvents (Toluene) : Promote π-π stacking, leading to dimerization byproducts (15–20% yield loss) .
- Reaction Time : Short microwave durations (2 hrs) minimize decomposition, while prolonged reflux (>24 hrs) increases cyclization side products .
What purification techniques are optimal for isolating this compound?
Intermediate Research Question
- Recrystallization : Methanol/water (4:1) yields high-purity crystals (mp 145–147°C) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates regioisomers .
- Distillation : Reduced pressure (0.1 mmHg) isolates volatile byproducts (<5% contamination) .
How can intermediates in multi-step syntheses be efficiently characterized?
Advanced Research Question
- In-situ Monitoring : LC-MS tracks reaction progress, identifying unstable intermediates (e.g., boronate esters) .
- Crystallographic Snapshots : Single-crystal X-ray of intermediates confirms stereochemical fidelity .
- Tandem Spectrometry : HRMS/MS fragments ions to map structural changes at each step .
What functionalization reactions expand the utility of this compound?
Advanced Research Question
- Suzuki Coupling : Introduces aryl groups at C-3 using Pd(OAc)₂ and boronic acids (80–85% yield) .
- N-Alkylation : Reacts with iodomethane (K₂CO₃, DMF) to form quaternary ammonium salts for bioactivity studies .
- Oxidation : MnO₂ oxidizes pyrrolidine to a ketone, altering electronic properties (ΔHOMO: +0.5 eV) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
